molecular formula C21H21N3O4S B3002265 1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034419-03-7

1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B3002265
CAS No.: 2034419-03-7
M. Wt: 411.48
InChI Key: DHGJDPQDPLTQPZ-UHFFFAOYSA-N
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Description

The compound 1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic molecule featuring a piperidine ring fused to an imidazolidine-2,4-dione core. Key structural elements include:

  • A phenyl group at the 3-position of the imidazolidine-dione, contributing steric bulk and lipophilicity.
  • The piperidine scaffold, which may enhance bioavailability and modulate receptor interactions.

Properties

IUPAC Name

1-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14(25)17-7-8-18(29-17)20(27)22-11-9-15(10-12-22)23-13-19(26)24(21(23)28)16-5-3-2-4-6-16/h2-8,15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGJDPQDPLTQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines elements of piperidine and imidazolidine, which are significant in the development of pharmaceutical agents. Its molecular formula is C21H21N3O4S, and it has a molecular weight of 411.48 g/mol.

Structural Characteristics

The compound is categorized as a diketone due to the presence of two carbonyl groups in its imidazolidine moiety. Its structure incorporates functional groups such as thiophene and piperidine, making it a hybrid molecule with diverse chemical properties. The synthesis typically involves several steps starting from readily available precursors, often utilizing various organic reactions to achieve the desired product.

Biological Activity Overview

The biological activity of this compound is of particular interest in drug design and development. Research indicates that compounds containing similar structural motifs can exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds with imidazolidine structures have shown potential as antimicrobial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in treating conditions like Alzheimer's disease and glaucoma .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory effects of compounds similar to this compound. For example, a related study investigated the AChE inhibitory effects of various phenolic compounds, reporting IC50 values ranging from 28.76 nM to 57.27 nM for potent inhibitors .

CompoundIC50 (nM)Ki (nM)
Compound 128.7622.13 ± 1.96
Compound 240.7637.45 ± 3.12
Compound 562.11-

This data suggests that compounds with similar structures may also exhibit significant AChE inhibition, indicating potential therapeutic applications in neurodegenerative diseases.

Anticancer Properties

Another area of research has explored the anticancer properties of imidazolidine derivatives. A review highlighted that compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, suggesting that further exploration of this compound could yield promising results in cancer therapy .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interactions with specific enzymes or receptors could lead to significant biological responses. For instance, enzyme inhibition studies suggest that the compound may disrupt normal enzymatic activity involved in neurotransmission or metabolic pathways .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal properties. The structural similarity of our compound to these derivatives suggests potential efficacy against various pathogens .

Anticancer Activity

Some studies have highlighted the potential of imidazolidine derivatives in cancer treatment. They may act through multiple mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. The specific interactions with cellular pathways are an area of ongoing research.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Compounds that modulate these neurotransmitters are often explored for their potential in treating neuropsychiatric disorders .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related thiazolidinone derivatives against resistant bacterial strains. The results showed that modifications at the C5 position significantly enhanced antibacterial activity, indicating a similar approach could be taken with our compound .

Case Study 2: Anticancer Mechanisms

Another study focused on imidazolidine derivatives and their effects on cancer cell lines. It was found that certain substitutions led to increased apoptosis in breast cancer cells, suggesting that our compound could be further explored for its anticancer potential through similar pathways .

Pharmacological Profiles

The pharmacological profiles of compounds related to 1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione indicate a wide range of biological activities:

  • Inhibition of key enzymes : Such as those involved in metabolic pathways.
  • Interaction with receptors : Potential modulation of neurotransmitter receptors could lead to therapeutic effects in mental health disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Structural Features & Implications
1-(1-(5-Acetylthiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (Target) C₂₁H₁₉N₃O₄S 421.47 5-Acetylthiophene-2-carbonyl, phenyl Thiophene enhances π-π stacking; acetyl group may improve metabolic stability .
1-[1-(2,1,3-Benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione C₂₁H₁₉N₅O₃S 421.47 Benzothiadiazole-5-carbonyl Benzothiadiazole introduces electron-deficient aromaticity, potentially altering binding affinity.
1-[1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione C₂₄H₂₃N₃O₅ 433.46 7-Methoxybenzofuran-2-carbonyl Methoxy and benzofuran groups increase lipophilicity and steric bulk, affecting solubility .
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione C₁₉H₂₀N₂O₄ 340.38 Ethoxy, 4-methoxyphenyl, methyl on imidazolidine-dione Methoxyphenyl enhances electron-donating effects; ethoxy may influence metabolic pathways .
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one C₂₂H₂₃N₅O₂ 397.45 Triazolone core, 3-methylphenylacetyl Triazolone replaces imidazolidine-dione, altering hydrogen-bonding capacity and ring strain .

Key Findings from Structural Comparisons:

Heterocyclic Substituents :

  • The thiophene (target compound) and benzothiadiazole () substituents differ in electronic properties. Benzothiadiazole’s electron-deficient nature may enhance interactions with electrophilic enzyme pockets, whereas thiophene’s aromaticity favors π-π stacking .
  • Benzofuran () introduces methoxy-mediated polarity and extended conjugation, which could improve target selectivity but reduce solubility .

Substituent Effects :

  • Alkyl groups (e.g., ethoxy in ) may enhance metabolic stability but increase steric hindrance, limiting access to hydrophobic binding pockets .

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